molecular formula C16H20F2N6 B6456860 4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549034-16-2

4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6456860
CAS No.: 2549034-16-2
M. Wt: 334.37 g/mol
InChI Key: LFNPPHRBPYVIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative featuring a piperazine linker substituted with a 5,6-dimethylpyrimidin-4-yl group. The difluoromethyl group at position 4 enhances metabolic stability compared to non-fluorinated analogs, while the methyl group at position 2 and the dimethylpyrimidinyl-piperazine moiety contribute to steric and electronic effects critical for target binding .

Properties

IUPAC Name

4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6/c1-10-11(2)19-9-20-16(10)24-6-4-23(5-7-24)14-8-13(15(17)18)21-12(3)22-14/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNPPHRBPYVIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is compared to analogs with modifications in the pyrimidine or piperazine-linked substituents (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name (CAS) Substituents (R Groups) Molecular Formula Molecular Weight Key Features
Target Compound 5,6-Dimethylpyrimidin-4-yl Estimated C17H20F2N6 ~354.4 Enhanced hydrophobicity, metabolic stability
BK85072 (2548976-37-8) 6-Ethyl-5-fluoropyrimidin-4-yl C16H19F3N6 352.36 Fluorine increases electronegativity
1006441-37-7 1-Ethyl-3-methylpyrazol-4-yl, ethylsulfonyl C13H16F2N4O2S 342.35 Sulfonyl group improves stability
339017-81-1 6-Chloro, methylsulfanyl C14H16Cl2N6S2 403.35 High lipophilicity, potential toxicity
4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine Furan-2-yl C12H9F3N2O2S2 334.34 Heterocyclic furan for electronic modulation

Key Observations :

  • Electron-Withdrawing Groups: The difluoromethyl group in the target and BK85072 improves metabolic stability over non-fluorinated analogs. In contrast, sulfonyl (e.g., 1006441-37-7) and chloro (e.g., 339017-81-1) groups increase polarity but may reduce membrane permeability .

Physicochemical Properties

  • Solubility: The target compound’s difluoromethyl and methyl groups balance hydrophobicity, suggesting moderate aqueous solubility (~10–50 µM range). Analogs with sulfonyl (1006441-37-7) or morpholino () groups exhibit higher solubility due to polar substituents .
  • Crystallinity : Piperazine-linked pyrimidines often form stable crystals, as seen in related structures resolved using SHELX software () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.